molecular formula C11H24ClNO B13351551 Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride

Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B13351551
M. Wt: 221.77 g/mol
InChI Key: YMIQQOIOISKGBP-OZZZDHQUSA-N
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Description

Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride is a complex organic compound featuring a cyclobutyl ring substituted with a tert-butoxy group and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Rel-((1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutyl)methanamine hydrochloride include:

    tert-Butylamine: A simpler amine with a tert-butyl group.

    Cyclobutylamine: An amine with a cyclobutyl ring.

    tert-Butylcyclobutane: A cyclobutane ring with a tert-butyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

[(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-;/m0./s1

InChI Key

YMIQQOIOISKGBP-OZZZDHQUSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1OC(C)(C)C)CN)C.Cl

Canonical SMILES

CC1(C(CC1OC(C)(C)C)CN)C.Cl

Origin of Product

United States

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